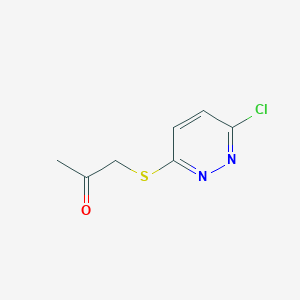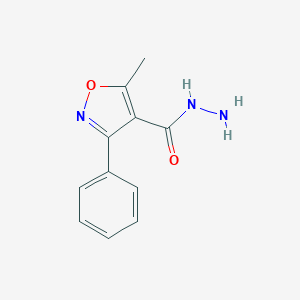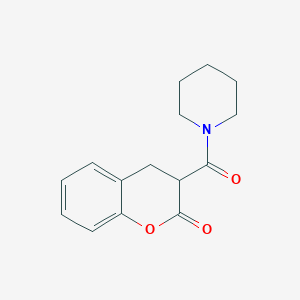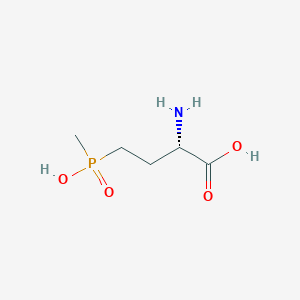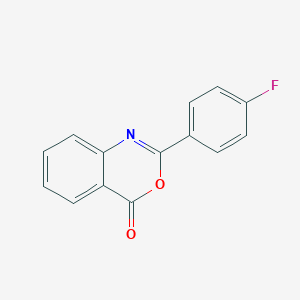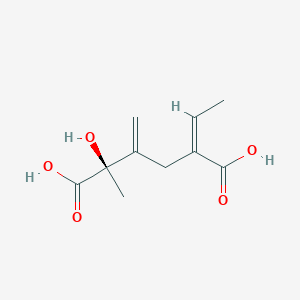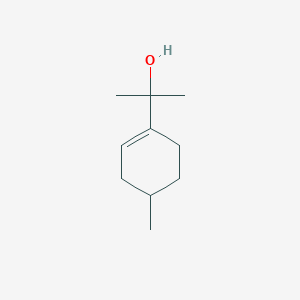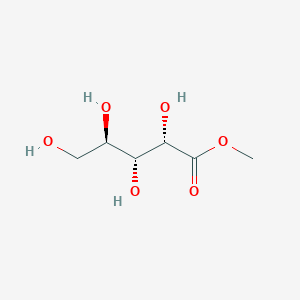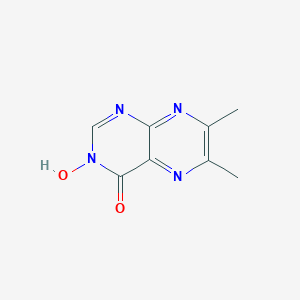
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, also known as riboflavin or vitamin B2, is an essential nutrient for humans and animals. It plays a critical role in various physiological processes, including energy metabolism, antioxidant defense, and redox signaling. Riboflavin deficiency has been linked to several health problems, such as anemia, dermatitis, and cataracts. Therefore, understanding the synthesis method, mechanism of action, biochemical and physiological effects, and future directions of riboflavin research is crucial for improving human health and well-being.
作用机制
Riboflavin functions as a coenzyme for several enzymes involved in energy metabolism, such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). Riboflavin also plays a critical role in antioxidant defense by participating in the regeneration of glutathione, a key antioxidant molecule. Riboflavin can also modulate redox signaling by regulating the activity of transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
生化和生理效应
Riboflavin deficiency can lead to several biochemical and physiological effects, such as decreased energy metabolism, impaired antioxidant defense, and altered redox signaling. Riboflavin deficiency can also cause several health problems, such as anemia, dermatitis, and cataracts. Riboflavin supplementation has been shown to improve energy metabolism, enhance antioxidant defense, and modulate redox signaling. Riboflavin supplementation has also been investigated for its potential use in treating or preventing several health problems, such as migraine headaches, anemia, and cancer.
实验室实验的优点和局限性
Riboflavin has several advantages for lab experiments, such as its low toxicity, high stability, and easy availability. Riboflavin can be used as a fluorescent marker for imaging studies and as a dietary supplement for improving athletic performance. However, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone also has some limitations for lab experiments, such as its limited solubility in water and its potential interference with other molecules in complex biological systems.
未来方向
There are several future directions for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone research, such as:
1. Investigating the role of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone in modulating gut microbiota and its potential use in treating or preventing gut-related diseases.
2. Developing new methods for synthesizing 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone that are more efficient, sustainable, and cost-effective.
3. Exploring the potential use of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone as a therapeutic agent for cancer and other chronic diseases.
4. Investigating the effects of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone on epigenetic regulation and its potential use in treating or preventing epigenetic-related diseases.
5. Developing new techniques for delivering 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone to specific tissues or cells for targeted therapeutic purposes.
Conclusion:
Riboflavin is an essential nutrient that plays a critical role in various physiological processes and has potential therapeutic applications. Understanding the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone research is crucial for improving human health and well-being. Further research on 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone can lead to new insights into its role in health and disease and new therapeutic strategies for treating or preventing various health problems.
合成方法
Riboflavin is a naturally occurring compound that is synthesized by plants, bacteria, and fungi. In humans and animals, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone is obtained from the diet, primarily from dairy products, meat, and leafy vegetables. However, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone can also be synthesized chemically or biologically for research and industrial purposes. The chemical synthesis of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone involves several steps, including condensation, reduction, and oxidation reactions. The biological synthesis of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone involves the use of microorganisms, such as Bacillus subtilis and Ashbya gossypii, which can produce 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone through fermentation processes.
科学研究应用
Riboflavin has been extensively studied for its role in various physiological processes and its potential therapeutic applications. Riboflavin has been shown to improve energy metabolism, enhance antioxidant defense, and modulate redox signaling. Riboflavin has also been investigated for its potential use in treating or preventing several health problems, such as migraine headaches, anemia, and cancer. Riboflavin has been used as a fluorescent marker for imaging studies and as a dietary supplement for improving athletic performance.
属性
CAS 编号 |
18106-61-1 |
|---|---|
产品名称 |
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC 名称 |
3-hydroxy-6,7-dimethylpteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-5(2)11-7-6(10-4)8(13)12(14)3-9-7/h3,14H,1-2H3 |
InChI 键 |
INTUWHLCYFLQBU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |
规范 SMILES |
CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |
同义词 |
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



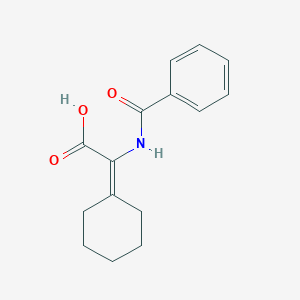
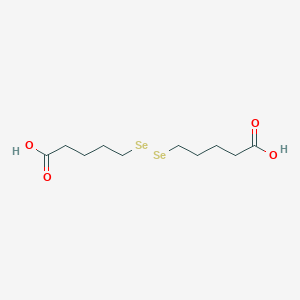
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)


![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
